molecular formula C6H12N4S B1327153 5-methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol CAS No. 1018053-32-1

5-methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1327153
CAS No.: 1018053-32-1
M. Wt: 172.25 g/mol
InChI Key: DBBFZDQQJDWSKD-UHFFFAOYSA-N
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Description

5-methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound containing a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiol group and the triazole ring imparts unique chemical properties to the compound, making it a valuable subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-5-methyl-1,2,4-triazole-3-thiol with propylamine. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the amino or thiol groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

5-methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of 5-methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The triazole ring can also interact with metal ions or other biomolecules, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-amino-5-methyl-1,2,4-triazole-3-thiol: Similar structure but lacks the propylamino group.

    5-methyl-4-(ethylamino)-4H-1,2,4-triazole-3-thiol: Similar structure with an ethylamino group instead of a propylamino group.

    4-(propylamino)-5-phenyl-4H-1,2,4-triazole-3-thiol: Similar structure with a phenyl group instead of a methyl group.

Uniqueness

The uniqueness of 5-methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the propylamino group enhances its solubility and reactivity compared to similar compounds with different substituents.

Properties

IUPAC Name

3-methyl-4-(propylamino)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4S/c1-3-4-7-10-5(2)8-9-6(10)11/h7H,3-4H2,1-2H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBFZDQQJDWSKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNN1C(=NNC1=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501173433
Record name 2,4-Dihydro-5-methyl-4-(propylamino)-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501173433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018053-32-1
Record name 2,4-Dihydro-5-methyl-4-(propylamino)-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1018053-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dihydro-5-methyl-4-(propylamino)-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501173433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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